molecular formula C13H30N2 B13248861 {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine

Cat. No.: B13248861
M. Wt: 214.39 g/mol
InChI Key: SDJGWMUUXLLLEK-UHFFFAOYSA-N
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Description

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine is an organic compound with the molecular formula C13H30N2 It is a type of amine, characterized by the presence of nitrogen atoms bonded to alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine typically involves the reaction of 2-(bis(propan-2-yl)amino)ethylamine with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure maximum yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in a variety of substituted amines, depending on the nucleophile used.

Scientific Research Applications

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • {2-[Bis(propan-2-yl)amino]ethyl}(propan-2-yl)amine
  • {2-[Bis(propan-2-yl)amino]ethyl}(pyridin-2-ylmethyl)amine

Uniqueness

{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N-pentan-2-yl-N',N'-di(propan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H30N2/c1-7-8-13(6)14-9-10-15(11(2)3)12(4)5/h11-14H,7-10H2,1-6H3

InChI Key

SDJGWMUUXLLLEK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NCCN(C(C)C)C(C)C

Origin of Product

United States

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